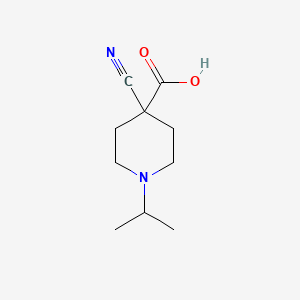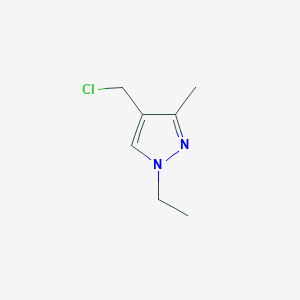![molecular formula C10H8F2N2OS B13192666 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine](/img/structure/B13192666.png)
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine is a compound that features a difluoromethyl group attached to a thiazole ring, which is further connected to a methoxypyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process often employs difluoromethylation reagents and catalysts to achieve the desired substitution on the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group or the methoxypyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Wirkmechanismus
The mechanism of action of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the compound’s application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]ethynyl-2-fluorobenzaldehyde: This compound shares the difluoromethyl-thiazole core but differs in its additional functional groups.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a difluoromethyl group, but with a different heterocyclic structure.
Uniqueness
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyridine moiety, in particular, can influence its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H8F2N2OS |
|---|---|
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-(6-methoxypyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H8F2N2OS/c1-15-8-3-2-6(4-13-8)7-5-14-10(16-7)9(11)12/h2-5,9H,1H3 |
InChI-Schlüssel |
NWOHBNXZWDJLRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C2=CN=C(S2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)





![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)




![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)

